molecular formula C9H3Cl3FN3 B11773359 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine

Cat. No.: B11773359
M. Wt: 278.5 g/mol
InChI Key: IVVWHEFVBJLCCW-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical and biological applications due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine typically involves the reaction of 2-fluoropyridine with trichloropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Similar in structure but lacks the fluoropyridine moiety.

    2-Chloro-5-fluoropyrimidine: Contains both chlorine and fluorine but in different positions.

    3,5-Difluoropyridine: A fluorinated pyridine derivative with different substitution patterns.

Uniqueness

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is unique due to the combination of trichloropyrimidine and fluoropyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H3Cl3FN3

Molecular Weight

278.5 g/mol

IUPAC Name

4,5,6-trichloro-2-(2-fluoropyridin-4-yl)pyrimidine

InChI

InChI=1S/C9H3Cl3FN3/c10-6-7(11)15-9(16-8(6)12)4-1-2-14-5(13)3-4/h1-3H

InChI Key

IVVWHEFVBJLCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)F

Origin of Product

United States

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